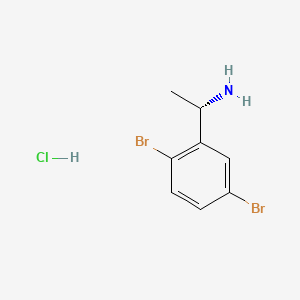
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride is an organic compound that features a phenyl ring substituted with two bromine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild conditions . This reaction is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by amination. The use of continuous flow reactors can enhance the efficiency and safety of these processes by providing better control over reaction conditions and reducing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the amine group can form hydrogen bonds with target molecules, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride: Similar structure but with chlorine atoms instead of bromine.
(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride: Contains fluorine atoms instead of bromine.
(1S)-1-(2,5-diiodophenyl)ethan-1-amine hydrochloride: Features iodine atoms in place of bromine.
Uniqueness
The presence of bromine atoms in (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride imparts unique chemical properties, such as higher molecular weight and different electronic effects compared to its chlorinated, fluorinated, or iodinated analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C8H10Br2ClN |
|---|---|
Molecular Weight |
315.43 g/mol |
IUPAC Name |
(1S)-1-(2,5-dibromophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
GOUSNAUJBOQZLB-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)Br)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


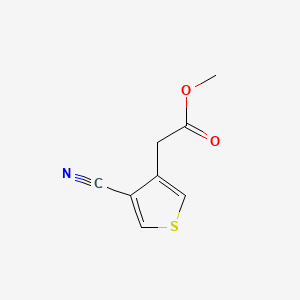
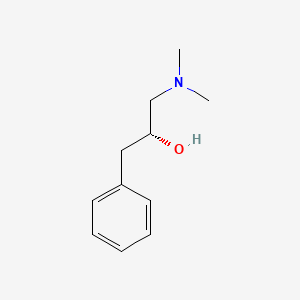
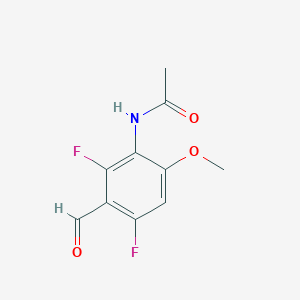
amine hydrochloride](/img/structure/B13454074.png)
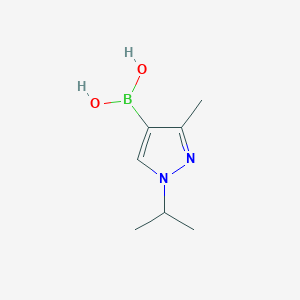
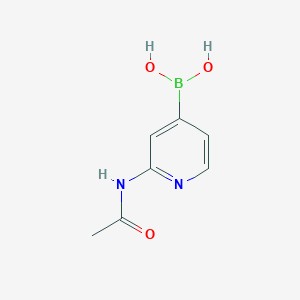
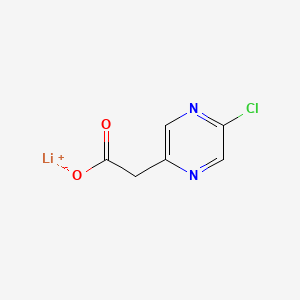
![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)
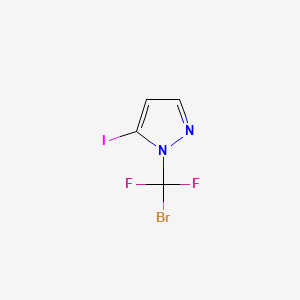
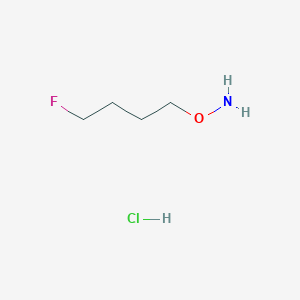

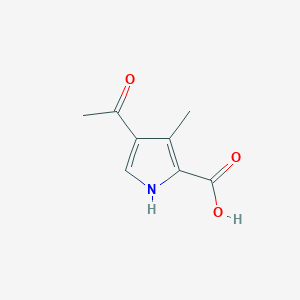

![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
